3,4-Di(morpholin-4-yl)quinolin-2-ol
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Overview
Description
3,4-DIMORPHOLINO-2(1H)-QUINOLINONE is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of morpholine rings attached to a quinolinone core, which imparts distinct chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMORPHOLINO-2(1H)-QUINOLINONE typically involves multi-step organic reactions. The initial step often includes the formation of the quinolinone core, followed by the introduction of morpholine groups through nucleophilic substitution reactions. Common reagents used in these reactions include morpholine, quinoline derivatives, and various catalysts to facilitate the reaction under controlled conditions.
Industrial Production Methods
On an industrial scale, the production of 3,4-DIMORPHOLINO-2(1H)-QUINOLINONE may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,4-DIMORPHOLINO-2(1H)-QUINOLINONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinolinone compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives, each with unique chemical and biological properties.
Scientific Research Applications
3,4-DIMORPHOLINO-2(1H)-QUINOLINONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-DIMORPHOLINO-2(1H)-QUINOLINONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,4-DIMORPHOLINO-2(1H)-QUINOLINONE: shares similarities with other quinolinone derivatives and morpholine-containing compounds.
Quinolinone Derivatives: Compounds with a quinolinone core, such as 2-quinolinone and 4-quinolinone.
Morpholine-Containing Compounds: Compounds with morpholine rings, such as morpholine and N-substituted morpholines.
Uniqueness
The uniqueness of 3,4-DIMORPHOLINO-2(1H)-QUINOLINONE lies in its dual presence of morpholine rings and a quinolinone core, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C17H21N3O3 |
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Molecular Weight |
315.37 g/mol |
IUPAC Name |
3,4-dimorpholin-4-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C17H21N3O3/c21-17-16(20-7-11-23-12-8-20)15(19-5-9-22-10-6-19)13-3-1-2-4-14(13)18-17/h1-4H,5-12H2,(H,18,21) |
InChI Key |
LFJDLXCHEKAAJF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C(=O)NC3=CC=CC=C32)N4CCOCC4 |
Origin of Product |
United States |
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